5-bromo-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine
Description
5-Bromo-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with bromine at position 5, a methylsulfanyl group at position 2, and a 3-[(1H-imidazol-1-yl)methyl]azetidine moiety at position 2. The azetidine-imidazole substituent introduces conformational rigidity and hydrogen-bonding capabilities, which may enhance target binding selectivity .
Properties
IUPAC Name |
5-bromo-4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN5S/c1-19-12-15-4-10(13)11(16-12)18-6-9(7-18)5-17-3-2-14-8-17/h2-4,8-9H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIUBRAJSAPDLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CC(C2)CN3C=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine, identified by its CAS number 2549049-35-4, is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄BrN₅S |
| Molecular Weight | 340.24 g/mol |
| Structure | Chemical Structure |
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. The incorporation of halogens and heterocycles in pyrimidine derivatives has been associated with enhanced cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay using the MTT method, derivatives of pyrimidines demonstrated IC₅₀ values in the low micromolar range against human cancer cell lines such as MCF-7 and HeLa. For instance, a related compound exhibited an IC₅₀ of 0.0585 µg/mL against MCF-7 cells, indicating significant potency .
Antimicrobial Activity
Compounds containing imidazole and azetidine moieties have shown antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
The imidazole ring can coordinate with metal ions, which may inhibit metalloenzymes crucial for microbial survival. Additionally, the presence of the methylsulfanyl group enhances lipophilicity, aiding in cellular penetration.
Antimalarial Activity
Some derivatives related to this compound have been evaluated for antimalarial activity. These studies suggest that they may interfere with the heme polymerization process in Plasmodium species, a critical pathway for parasite survival.
In Vitro Studies
In vitro assays have shown that compounds with similar structures can significantly reduce the viability of Plasmodium falciparum strains resistant to traditional treatments like chloroquine. The lead compound from these studies demonstrated an equilibrium dissociation constant (KD) of 1.17 µM against free heme, indicating effective interaction .
Research Findings Summary
The biological activity of this compound can be summarized as follows:
| Activity Type | Assessed Method | Key Findings |
|---|---|---|
| Anticancer | MTT Assay | IC₅₀ values in low micromolar range |
| Antimicrobial | Zone of Inhibition | Significant activity against Gram-positive bacteria |
| Antimalarial | In Vitro Assays | Effective against resistant Plasmodium strains |
Comparison with Similar Compounds
Table 1: Key Structural Features of Related Pyrimidine Derivatives
Key Observations:
- Substituent Effects on Reactivity : Bromine at position 5 is a common feature in pyrimidine derivatives used for cross-coupling reactions (e.g., Suzuki reactions), as seen in . The target compound’s bromo group similarly positions it for functionalization .
- Methylsulfanyl Group : The methylsulfanyl substituent at position 2 enhances electron-withdrawing properties and may influence metabolic stability compared to compounds like 5-bromo-4-(propan-2-yl)pyrimidine, which lacks sulfur .
- In contrast, simpler analogs like 5-bromo-4-(methylsulfanyl)pyrimidin-2-amine (MW 220.09) lack this complexity, reducing their binding versatility .
Crystallographic and Conformational Analysis
- The crystal structure of 6-amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4-dione () reveals planar heterocyclic rings and intermolecular N–H⋯O hydrogen bonds, which stabilize its lattice .
- Software such as SHELXL () and ORTEP-3 () are critical for resolving such structural details .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
